Cas no 1483-74-5 (1,1,4,4-Tetraphenylbut-2-yne-1,4-diol)
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butyne-1,4-diol,1,1,4,4-tetraphenyl-
- 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol
- 1,1,4,4-Tetraphenyl butynediol-1,4
- 1,1,4,4-tetraphenyl-1,4-dihydroxy-2-butyne
- 1,1,4,4-tetraphenyl-2-butyn-1,4-diol
- 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
- 1,1,4,4-Tetrapheylbut-2-in-1,4-diol
- 2-Butyne-1,4-diol,1,1,4,4-tetraphenyl
- Tetraphenyl-but-2-in-1,4-diol
- tetraphenyl-but-2-yne-1,4-diol
- 1,4-DIHYDROXY-1,1,4,4-TETRAPHENYL-2-BUTYNE
- 2-BUTYNE-1,4-DIOL, 1,1,4,4-TETRAPHENYL-
- 1,1,4,4-TETRAPHENYL-2-BUTYN-1,4-DIOL 98%
- BRD-K92632754-001-01-0
- SCHEMBL1758086
- GEO-02745
- (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol
- UNII-R6I6TL4IUF
- Tetraphenyl-2-butyne-1,4-diol
- SY262489
- AC9415
- DTXSID7074537
- J-660013
- MFCD00046566
- .ALPHA.,.ALPHA.'-ETHYNYLENEBIS(BENZHYDROL)
- CPXHDGJIYPGMMZ-UHFFFAOYSA-N
- R6I6TL4IUF
- AS-80331
- CS-0316466
- W-200123
- FT-0606019
- 2-BUTYNE-1,4-DIOL, TETRAPHENYL-
- 1483-74-5
- tetraphenylbut-2-yne-1,4-diol
- ANILINED5
- NSC666680
- NSC-666680
- 1,1,4,4-Tetraphenylbut-2-ine-1,4-diol
- But-2-yne-1,4-diol, 1,1,4,4-tetraphenyl-
- SR-01000390410
- Oprea1_097031
- SR-01000390410-1
- AKOS001483640
- CHEMBL4543462
- DB-042929
- STK781901
-
- MDL: MFCD00046566
- Inchi: 1S/C28H22O2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H
- InChI Key: CPXHDGJIYPGMMZ-UHFFFAOYSA-N
- SMILES: OC(C#CC(C1C=CC=CC=1)(C1C=CC=CC=1)O)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 390.16200
- Monoisotopic Mass: 390.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.3
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.211
- Melting Point: 194-196°C
- Boiling Point: 621.1°Cat760mmHg
- Flash Point: 278.4°C
- Refractive Index: 1.657
- PSA: 40.46000
- LogP: 4.86200
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Security Information
- Safety Instruction: S22; S24/25
- Safety Term:S22;S24/25
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19755-250mg |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol |
1483-74-5 | 95% | 250mg |
¥789.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19755-5g |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol |
1483-74-5 | 95% | 5g |
¥2259.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19755-1g |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol |
1483-74-5 | 95% | 1g |
¥1359.0 | 2024-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T906317-25g |
1,1,4,4-Tetraphenyl-2-butyn-1,4-diol |
1483-74-5 | ≥95% | 25g |
3,852.00 | 2021-05-17 | |
| TRC | T310553-10mg |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol |
1483-74-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T310553-50mg |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol |
1483-74-5 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T310553-100mg |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol |
1483-74-5 | 100mg |
$ 115.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D920436-10g |
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol |
1483-74-5 | 95% | 10g |
$345 | 2025-02-20 | |
| eNovation Chemicals LLC | D920436-1g |
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol |
1483-74-5 | 95% | 1g |
$145 | 2025-02-20 | |
| eNovation Chemicals LLC | D920436-5g |
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol |
1483-74-5 | 95% | 5g |
$275 | 2025-02-20 |
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Suppliers
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Related Literature
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Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2020 10 5794
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2. 843. The reaction of sodamide with αβ-acetylenic acids and their derivativesJ. Cymerman Craig,M. Moyle J. Chem. Soc. 1963 4402
Additional information on 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol (CAS 1483-74-5): Properties, Applications, and Market Insights
1,1,4,4-Tetraphenylbut-2-yne-1,4-diol (CAS 1483-74-5) is a unique organic compound with a tetraphenyl-substituted butynediol structure. This white crystalline solid has gained attention in recent years due to its versatile applications in organic synthesis, material science, and pharmaceutical research. The compound's molecular formula is C28H22O2, with a molecular weight of 390.48 g/mol.
The 1,1,4,4-tetraphenyl-2-butyne-1,4-diol structure features two hydroxyl groups and a central alkyne bond, flanked by four phenyl rings. This arrangement creates interesting electronic properties and makes it valuable for conjugated systems in advanced materials. Researchers have particularly focused on its potential in OLED materials and molecular electronics, as the phenyl groups provide excellent electron delocalization capabilities.
In pharmaceutical applications, tetraphenylbutynediol derivatives have shown promise as building blocks for drug discovery. The compound's rigid structure and functional groups make it suitable for creating novel bioactive molecules. Recent studies published in ACS journals highlight its use in developing potential anti-inflammatory agents and enzyme inhibitors.
The synthesis of CAS 1483-74-5 typically involves the Grignard reaction of phenylmagnesium bromide with dialkyl acetylenedicarboxylate, followed by reduction. This process has been optimized in recent years to achieve higher yields and purity, addressing one of the most common search queries about this compound: "how to synthesize 1,1,4,4-tetraphenylbut-2-yne-1,4-diol".
From a commercial perspective, the demand for 1,1,4,4-tetraphenylbutynediol has grown steadily, particularly in the Asia-Pacific region where electronic materials research is expanding rapidly. Market analysis shows increasing interest from specialty chemical manufacturers and research institutions. Current pricing trends indicate moderate fluctuations based on raw material availability and production capacity.
Environmental and safety considerations for 1,1,4,4-tetraphenyl-2-butyne-1,4-diol are important factors in its handling. While not classified as hazardous, standard laboratory precautions should be followed. This addresses another frequent search: "is 1,1,4,4-tetraphenylbutynediol toxic". Proper storage conditions include protection from moisture and light to maintain stability.
Recent innovations have explored the use of tetraphenylbutynediol derivatives in supramolecular chemistry and coordination polymers. Its ability to form hydrogen bonds and coordinate with metal ions makes it valuable for creating functional materials with tailored properties. These developments align with current research trends in smart materials and molecular devices.
Quality control for CAS 1483-74-5 typically involves HPLC analysis, melting point determination, and spectroscopic characterization. The compound should show characteristic peaks in FT-IR (O-H stretch around 3400 cm-1) and NMR spectroscopy (aromatic protons between 7.0-7.5 ppm). These analytical methods help verify the compound's identity and purity, which is crucial for research applications.
The future outlook for 1,1,4,4-tetraphenylbut-2-yne-1,4-diol appears promising, particularly in emerging fields like organic electronics and medicinal chemistry. Ongoing research focuses on developing more efficient synthetic routes and exploring novel applications in energy storage and catalysis. As these applications develop, the commercial importance of this compound is expected to grow significantly.
For researchers working with tetraphenylbutynediol, proper handling techniques include using dry solvents and inert atmosphere when necessary, as the hydroxyl groups can be sensitive to certain conditions. Storage recommendations typically suggest keeping the compound at 2-8°C in airtight containers to prevent degradation.
In conclusion, 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol (CAS 1483-74-5) represents an important building block in modern chemistry with diverse applications. Its unique structure and properties continue to inspire research across multiple disciplines, from materials science to pharmaceutical development. As synthetic methods improve and new applications emerge, this compound is likely to maintain its relevance in chemical research and industrial applications.
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